

Spectroscopic and Synthetic Profile of 5-Nitro-2-benzimidazolinone: A Technical Guide

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Compound of Interest

Compound Name: 5-Nitro-2-benzimidazolinone

Cat. No.: B1333978

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Nitro-2-benzimidazolinone**, tailored for researchers, scientists, and professionals in drug development. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a visualization of its synthetic pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **5-Nitro-2-benzimidazolinone**. It is important to note that while the mass spectrometry data is directly available for the target compound, the NMR and IR data have been inferred from closely related analogs, such as 5-nitrobenzimidazole and other substituted benzimidazole derivatives, due to the limited availability of specific experimental data for **5-Nitro-2-benzimidazolinone** in the public domain.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.0 - 11.5	Singlet (broad)	-	N-H (x2)
~8.0 - 8.2	Doublet	~2.0	H-4
~7.8 - 8.0	Doublet of Doublets	~8.5, 2.0	H-6
~7.2 - 7.4	Doublet	~8.5	H-7

Solvent: DMSO-d6

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~155 - 160	C=O (C-2)
~145 - 150	C-5
~135 - 140	C-3a
~130 - 135	C-7a
~120 - 125	C-6
~110 - 115	C-4
~105 - 110	C-7

Solvent: DMSO-d6

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3100	Strong, Broad	N-H Stretching
~1700	Strong	C=O Stretching
~1520 and ~1340	Strong	Asymmetric and Symmetric NO ₂ Stretching
~1620, ~1480	Medium	C=C Aromatic Ring Stretching
~830	Strong	C-H Out-of-plane Bending (para-substituted like)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
179	100	[M] ⁺ (Molecular Ion)
149	~40	[M - NO] ⁺
133	~30	[M - NO ₂] ⁺
105	~60	[M - NO ₂ - CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited. These protocols are based on standard laboratory practices for the analysis of aromatic and heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **5-Nitro-2-benzimidazolinone** is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz or 500 MHz NMR spectrometer is used.
- **¹H NMR Acquisition:** Proton NMR spectra are acquired at room temperature. A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 5 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. The spectral width is set to around 220 ppm. A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- **Sample Preparation:** The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered **5-Nitro-2-benzimidazolinone** is placed directly onto the ATR crystal.

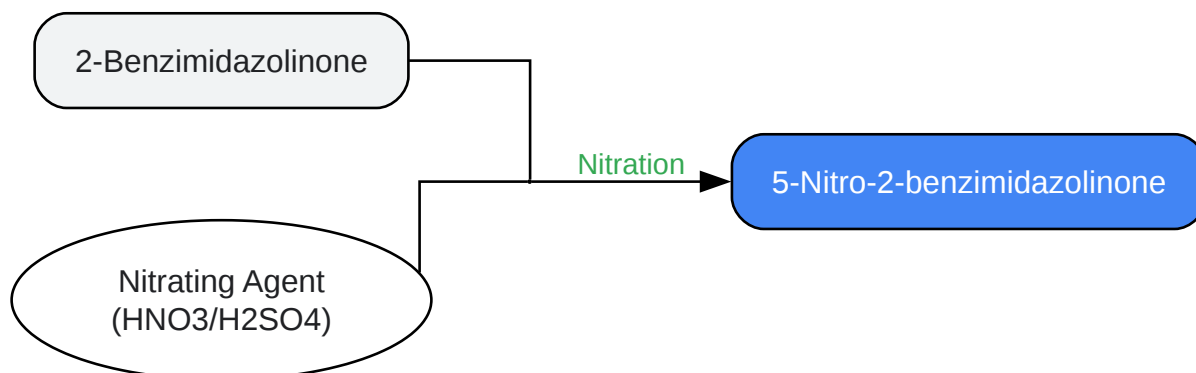
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- **Data Acquisition:** The spectrum is recorded from 4000 to 400 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced via a gas chromatograph (GC) for separation and subsequent ionization. A dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetone) is injected into the GC.
- **Gas Chromatography (GC) Conditions:**
 - **Column:** A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
 - **Inlet Temperature:** 250 $^{\circ}\text{C}$.
 - **Oven Program:** Initial temperature of 100 $^{\circ}\text{C}$, hold for 1 minute, then ramp to 280 $^{\circ}\text{C}$ at a rate of 15 $^{\circ}\text{C}/\text{min}$, and hold for 5 minutes.
- **Mass Spectrometry (MS) Conditions:**
 - **Ionization Mode:** Electron Impact (EI) at 70 eV.
 - **Mass Analyzer:** Quadrupole.
 - **Scan Range:** m/z 40-400.
 - **Ion Source Temperature:** 230 $^{\circ}\text{C}$.
 - **Transfer Line Temperature:** 280 $^{\circ}\text{C}$.

Synthesis Workflow

The synthesis of **5-Nitro-2-benzimidazolinone** is typically achieved through the nitration of 2-benzimidazolinone. The following diagram illustrates this chemical transformation.



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Caption: Synthesis of **5-Nitro-2-benzimidazolinone** via nitration.

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